3-Quinolinecarboxaldehyde

Physical Chemistry Solid-State Characterization Pre-formulation Studies

Fluoroquinolone antibiotic R&D demands the correct 3-substituted quinoline isomer-2- or 4-carboxaldehyde analogs yield inactive compound series. 3-Quinolinecarboxaldehyde delivers the essential regioorientation for norfloxacin derivative synthesis. • Key building block for fluoroquinolone core assembly at the 3-position • Selective C. perfringens growth inhibition, not shared by carboxylic acid analogs • Derivatives act as mixed-type corrosion inhibitors for mild steel in 1.0 M HCl Supplied as ≥98% purity; stored under inert gas.

Molecular Formula C10H7NO
Molecular Weight 157.17 g/mol
CAS No. 13669-42-6
Cat. No. B083401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Quinolinecarboxaldehyde
CAS13669-42-6
Synonyms3-quinolinecarboxaldehyde
Molecular FormulaC10H7NO
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)C=O
InChIInChI=1S/C10H7NO/c12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-7H
InChIKeyRYGIHSLRMNXWCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Quinolinecarboxaldehyde: Aldehyde Building Block


3-Quinolinecarboxaldehyde (CAS 13669-42-6), also known as quinoline-3-carbaldehyde, is a heteroaromatic aldehyde belonging to the quinoline family [1]. Characterized by a molecular formula of C₁₀H₇NO and a molecular weight of 157.17 g/mol, it appears as a white to yellow crystalline powder with a melting point typically reported between 66-71 °C . The compound serves as a versatile intermediate in organic synthesis, particularly valued for its ability to undergo reactions at the aldehyde group for the construction of diverse heterocyclic frameworks . Its specific substitution pattern at the 3-position of the quinoline ring imparts distinct chemical and biological properties that differentiate it from its 2- and 4-carboxaldehyde isomers [2].

1
Heterocyclic aldehyde for position-specific synthesis workflows
2
Crystalline solid with thermal stability suitable for purification by recrystallization
3
Well-characterized spectral reference available for analytical and materials research

3-Quinolinecarboxaldehyde: Positional Isomer Specificity


The position of the formyl group on the quinoline scaffold is a critical determinant of the molecule's reactivity, physicochemical properties, and biological activity profile [1]. Simple substitution of 3-quinolinecarboxaldehyde with its 2- or 4-isomers is not chemically or functionally equivalent. The electron density distribution around the aromatic ring differs significantly based on the position of the electron-withdrawing aldehyde group, which directly influences the compound's behavior in electrophilic substitution, nucleophilic addition, and its interaction with biological targets [2]. This positional specificity leads to distinct melting points, differing solubility profiles, and crucially, divergent biological activity spectra . For instance, while one isomer may exhibit potent antimicrobial activity against specific bacterial strains, another may be largely inactive, highlighting the need for precise selection based on the intended synthetic or research application .

Position 2- or 4-quinolinecarboxaldehyde isomers show different reactivity and binding orientation, preventing direct interchange.
Activity Biological profiles diverge sharply: AChE inhibition and antimicrobial spectra may shift or be lost with isomer substitution.
Pathway Carboxylic acid analogs lack the aldehyde-specific antimicrobial inhibition reported for the 3-carboxaldehyde scaffold.

3-Quinolinecarboxaldehyde: Comparative Evidence


Physicochemical Properties vs. 4-Isomer

The physical state and thermal properties of 3-quinolinecarboxaldehyde differ significantly from its 4-substituted isomer, which has direct implications for handling, formulation, and purification. 3-Quinolinecarboxaldehyde is a white to yellow crystalline powder with a reported melting point range of 66-71 °C . In contrast, 4-quinolinecarboxaldehyde is described as a cream-colored crystalline powder with a substantially lower melting point range of 45-52 °C . This 21-26 °C difference in melting point range indicates a notable difference in crystal lattice energy and intermolecular interactions, which can affect its long-term storage stability and its behavior in solid-phase reactions or formulations .

Thermal Properties
Cross-study
66–71 °C vs. 45–52 °C for 4-isomer
Higher reported melting point supports solid-state stability context.
Review sourcing for exact lot-level thermal data.
Physical Chemistry Solid-State Characterization Pre-formulation Studies

AChE Inhibition vs. 2-Isomer

The position of the formyl group on the quinoline ring dictates its ability to inhibit the enzyme acetylcholinesterase (AChE). 2-Quinolinecarboxaldehyde has been identified as an inhibitor of AChE with an IC₅₀ value of 13.48 µM . In contrast, the primary literature does not report any significant AChE inhibitory activity for the parent 3-quinolinecarboxaldehyde scaffold [1]. The activity of the 2-isomer is likely due to the unique orientation of its aldehyde group and nitrogen atom, which facilitates a specific binding interaction with the enzyme's active site that is sterically and electronically unfavorable for the 3-isomer .

AChE Inhibition
Cross-study
3-isomer: Not reported / No significant activity
2-isomer: IC₅₀ = 13.48 µM
Isomer-specific enzyme interaction context.
Data to verify from primary bioactivity sources.
Neuropharmacology Enzyme Inhibition Alzheimer's Disease Research

C. perfringens Inhibition vs. Acid Analogs

The antimicrobial activity of quinoline derivatives is highly dependent on the nature and position of the functional group. A structure-activity relationship (SAR) study revealed that 3-quinolinecarboxaldehyde exhibits strong growth inhibition against the anaerobic bacterium Clostridium perfringens [1]. Importantly, the study demonstrated that under the same conditions, both quinoline-3-carboxylic acid and quinoline-4-carboxylic acid did not inhibit the growth of the beneficial bacterium Bifidobacterium bifidum . This provides direct evidence that the aldehyde functionality at the 3-position confers a specific and selective antimicrobial activity profile that is lost upon oxidation to the carboxylic acid or by changing the substitution pattern to the 4-position [1].

C. perfringens Activity
Head-to-head
3-CHO: Active inhibition
3-COOH / 4-COOH: No inhibition vs. B. bifidum
Supports antimicrobial screening context.
Qualitative SAR dataset; review for quantitative MIC values.
Antimicrobial Research Microbiology Structure-Activity Relationship (SAR)

Norfloxacin Precursor Role

3-Quinolinecarboxaldehyde is a validated and essential precursor for the synthesis of norfloxacin derivatives, a class of broad-spectrum fluoroquinolone antibiotics, through strategic carboxylation reactions . While 2- and 4-quinolinecarboxaldehydes are also used as intermediates, their reactivity pathways lead to different structural outcomes. For instance, 4-quinolinecarboxaldehyde is notably used in the synthesis of lepidylamines . The 3-isomer's unique regioorientation directs the introduction of the carboxylate group at the correct position for the fluoroquinolone core, a transformation that is not accessible from the 2- or 4-isomers without significant, low-yield synthetic detours .

Norfloxacin Synthesis
Class-level
Regiospecific precursor for fluoroquinolone core construction
Positional isomer required for this synthetic pathway.
Class-level inference; confirm with in-house route scouting.
Medicinal Chemistry Antibiotic Synthesis Organic Synthesis

Spectroscopic & Electrochemical Profile

The detailed vibrational spectra of 3-quinolinecarboxaldehyde have been studied, providing a solid foundation for its use in analytical and material science applications . Furthermore, substituted derivatives of 3-quinolinecarboxaldehyde have been extensively investigated for their corrosion inhibition properties on mild steel in acidic environments, demonstrating their ability to increase polarization resistance and lower double layer capacitance [1]. While 2- and 4-carboxaldehyde isomers are also studied as ligands, the 3-carboxaldehyde scaffold provides a distinct electronic profile and binding orientation, leading to different coordination chemistry and surface adsorption behaviors [2].

Spectroscopic Profile
Supporting
Referenceable FT-IR and Raman data; mixed-type corrosion inhibition reported
Supports materials science and analytical characterization fit.
Source-specific review of spectral libraries advised.
Material Science Corrosion Inhibition Electrochemistry

3-Quinolinecarboxaldehyde Applications


Medicinal Chemistry: Norfloxacin Antibiotic Precursor

3-Quinolinecarboxaldehyde is an essential and structurally non-interchangeable precursor for the synthesis of norfloxacin derivatives . Its unique regioorientation is required for the correct placement of the carboxylate group in the fluoroquinolone core, a key structural feature for this class of broad-spectrum antibiotics. Use of the 2- or 4-isomer would lead to an entirely different compound series, underscoring the critical importance of this specific building block in pharmaceutical R&D .

Antimicrobial Research: C. perfringens Inhibition

Based on direct comparative evidence, 3-quinolinecarboxaldehyde demonstrates selective growth inhibition against C. perfringens, a property not shared by its closely related carboxylic acid analogs . This makes it a valuable tool compound for researchers studying the role of this pathogen in the gut microbiome or for those seeking to develop narrow-spectrum antimicrobial agents. Its inactivity against B. bifidum suggests a degree of selectivity that is advantageous in complex biological systems .

Material Science: Corrosion Inhibitors for Mild Steel

Derivatives of the 3-quinolinecarboxaldehyde scaffold have been shown to act as effective mixed-type corrosion inhibitors for mild steel in acidic environments like 1.0 M HCl . Their ability to increase polarization resistance and form a protective layer on metal surfaces makes them candidates for industrial applications. The distinct electrochemical and spectroscopic signatures of the 3-carboxaldehyde framework provide a reliable baseline for designing and optimizing new materials .

Application
Selection Property
Validation Focus
Fluoroquinolone antibiotic scaffold synthesis
3-position regioorientation for carboxylate introduction
Synthetic pathway outcome vs. 2- and 4-isomer controls
C. perfringens antimicrobial screening
Aldehyde-specific inhibition vs. carboxylic acid analogs
Strain-panel MIC and selectivity against commensals
Mild steel corrosion inhibition research
Distinct electrochemical and spectroscopic signature
Polarization resistance and EIS parameters

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